1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-12(14-8-11-2-1-7-17-11)13-5-3-10-4-6-16-9-10/h1-2,4,6-7,9H,3,5,8H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESDDBOFRUQIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the Furan-3-yl Ethyl Intermediate: This involves the reaction of furan with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the furan ring.
Formation of the Thiophen-2-ylmethyl Intermediate: Similarly, thiophene is reacted with an alkylating agent to introduce the methyl group at the 2-position of the thiophene ring.
Urea Formation: The two intermediates are then reacted with an isocyanate or a carbodiimide to form the urea linkage, resulting in the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions (e.g., acidic or basic medium, elevated temperature).
Major Products Formed:
Oxidation Products: Oxides of furan and thiophene rings.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the thiophene ring.
1-(2-(Furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: The furan ring is substituted at the 2-position instead of the 3-position.
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-3-ylmethyl)urea: The thiophene ring is substituted at the 3-position instead of the 2-position.
Uniqueness: 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the substituents on the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocyclic rings in a single molecule also imparts distinct electronic properties, making it valuable for various applications.
Biological Activity
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that incorporates furan and thiophene moieties, both of which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
The compound's molecular formula is , with a molecular weight of approximately 284.35 g/mol. Its structure allows for various interactions with biological targets, primarily through hydrogen bonding and π-π stacking due to the presence of aromatic rings.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of thiourea derivatives, including those similar to this compound. For example, compounds containing thiourea groups have demonstrated significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 8 |
| Compound B | E. coli | 16 |
Anticancer Activity
The anticancer properties of urea derivatives have been extensively studied. Research indicates that certain derivatives exhibit selective cytotoxicity towards various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MDA-MB-435), prostate cancer (PC-3), and leukemia (RPMI-8226) cell lines, with IC50 values ranging from 15 to 30 µM .
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in critical cellular pathways. The furan and thiophene rings can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiourea derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited lower MIC values compared to standard antibiotics, suggesting a novel mechanism of action that warrants further investigation .
- Anticancer Screening : In another research effort, derivatives were tested on multiple cancer cell lines, revealing that certain modifications in the urea structure significantly enhanced their anticancer efficacy. The study concluded that the introduction of specific substituents could optimize drug-like properties and selectivity .
Q & A
Q. What are the recommended synthesis routes and purification methods for 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with coupling reactions to form the urea linkage. A common approach includes:
Step 1: Reacting furan-3-yl ethylamine with an isocyanate intermediate derived from thiophen-2-ylmethylamine.
Step 2: Optimizing reaction conditions (e.g., using DMF as a solvent, temperatures of 60–80°C, and catalytic triethylamine) to enhance yield .
Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%) .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: To confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and substituent positions .
- IR Spectroscopy: Identification of carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₁₃H₁₅N₂O₂S) .
Computational modeling (e.g., DFT) may predict 3D conformation and electronic properties .
Q. What preliminary biological activities have been reported for similar urea derivatives?
Methodological Answer: Screening assays for structurally analogous compounds suggest:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against Gram-positive bacteria .
- Anticancer Potential: IC₅₀ of 10–50 µM in vitro against breast cancer cell lines (e.g., MCF-7) .
- Mechanistic Hypotheses: Interactions with enzyme active sites (e.g., kinases) via hydrogen bonding from the urea group .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer: Critical factors include:
- Catalyst Selection: Using Pd(OAc)₂ for coupling reactions improves efficiency (yield increase from 45% to 72%) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control: Maintaining 70°C prevents side reactions (e.g., thiomorpholine ring decomposition) .
Data-driven approaches like Design of Experiments (DoE) can statistically optimize parameters .
Q. What reaction mechanisms govern the formation of the urea linkage?
Methodological Answer: The urea group forms via nucleophilic attack by the amine on an isocyanate intermediate:
Isocyanate Generation: Thiophen-2-ylmethylamine reacts with phosgene equivalent (e.g., triphosgene) .
Coupling: Furan-3-yl ethylamine attacks the electrophilic carbonyl carbon, forming the urea bond .
Mechanistic studies (e.g., kinetic isotope effects) confirm a two-step process with rate-limiting amine addition .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) require:
- Dose-Response Validation: Replicate assays across multiple cell lines .
- Structural Analog Comparison: Test derivatives with modified substituents (Table 1) .
- Target Identification: Use techniques like SPR or thermal shift assays to confirm protein binding .
Q. Table 1: Structural Analogs and Key Differences
| Compound Name | Modifications | Observed Activity (IC₅₀) |
|---|---|---|
| 1-(2-(Furan-3-yl)ethyl)urea | No thiophene substituent | >100 µM (inactive) |
| 1-(Thiophen-2-ylmethyl)urea | No furan substituent | 75 µM (weak activity) |
| Target Compound | Furan + thiophene | 12 µM (strong activity) |
Data adapted from studies on triazole-urea hybrids
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
